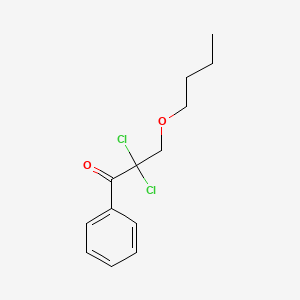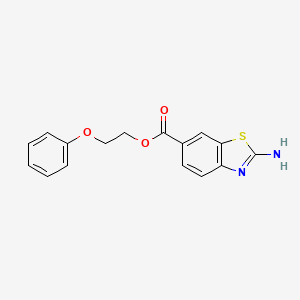
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is an organic compound known for its unique structure and properties. It features a dioxolane ring substituted with a diphenylmethylidene group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dioxolane ring to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the diphenylmethylidene group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce diphenylmethyl derivatives.
Applications De Recherche Scientifique
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic systems, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share the diphenylmethylidene group but differ in the presence of a malonic acid moiety.
N-(Diphenylmethylene)glycine Esters: These compounds feature a diphenylmethylene group attached to a glycine ester.
Uniqueness
2-(Diphenylmethylidene)-4,4-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
Propriétés
| 109911-29-7 | |
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-benzhydrylidene-4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H18O2/c1-18(2)13-19-17(20-18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clé InChI |
LMYXQNPLLNXITA-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=C(C2=CC=CC=C2)C3=CC=CC=C3)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/no-structure.png)
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)




![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

